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Compound of Interest

Compound Name: 1,3-Propanediol-2-13C

CAS No.: 285138-84-3

Cat. No.: B1602384

Get Quote

Introduction

1,3-Propanediol is a valuable chemical intermediate in the synthesis of various polymers, such

as polytrimethylene terephthalate (PTT), and is also used as a solvent and antifreeze.[1][2]

Isotopic labeling, specifically with ¹³C at the central carbon (C2), provides a powerful tool for

mechanistic studies, metabolic pathway elucidation, and reaction monitoring using Nuclear

Magnetic Resonance (NMR) spectroscopy. Accurate and unambiguous assignment of the NMR

signals is paramount for the correct interpretation of experimental data. This application note

provides a comprehensive guide and detailed protocols for the complete ¹H and ¹³C NMR

chemical shift assignment of 1,3-Propanediol-2-¹³C. The methodologies described herein are

designed for researchers, scientists, and drug development professionals who require a robust

and self-validating approach to structural characterization.

The Causality Behind the Experimental Strategy
The molecular structure of 1,3-propanediol is symmetrical, with two chemically equivalent

primary alcohol functionalities (C1 and C3) and a central secondary carbon (C2). The

introduction of a ¹³C isotope at the C2 position breaks this symmetry from an NMR perspective,
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inducing observable one-bond and two-bond ¹H-¹³C and ¹³C-¹³C spin-spin couplings. Our

strategy is to leverage a suite of 1D and 2D NMR experiments to systematically correlate

protons and carbons, thereby achieving an unequivocal assignment.

The workflow begins with simple 1D ¹H and ¹³C{¹H} experiments to obtain an overview of the

proton and carbon environments. Subsequently, Distortionless Enhancement by Polarization

Transfer (DEPT) experiments are employed to differentiate between CH, CH₂, and CH₃ groups.

The core of the assignment is then built upon two-dimensional correlation spectroscopy. The

Heteronuclear Single Quantum Coherence (HSQC) experiment will definitively link each proton

to its directly attached carbon. Finally, the Heteronuclear Multiple Bond Correlation (HMBC)

experiment will reveal longer-range (2- and 3-bond) correlations, confirming the connectivity of

the carbon skeleton.

Experimental Protocols
Part 1: Sample Preparation
A well-prepared sample is the foundation of high-quality NMR data. The concentration and

choice of solvent can significantly impact spectral resolution and sensitivity.

Protocol 1: Standard Sample Preparation

Analyte: 1,3-Propanediol-2-¹³C

Solvent Selection: Choose a deuterated solvent in which the analyte is freely soluble.

Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) are common choices. The use of

deuterated solvents is crucial for the NMR instrument's lock system and to avoid large

solvent proton signals that can obscure analyte peaks.[3]

Concentration: For a standard 5 mm NMR tube, a concentration of 10-50 mg of the analyte

in 0.6-0.7 mL of deuterated solvent is recommended for ¹H NMR.[4][5] For ¹³C NMR, a higher

concentration of 50-100 mg is preferable to achieve a good signal-to-noise ratio in a

reasonable time.[4]

Procedure:

Weigh the desired amount of 1,3-Propanediol-2-¹³C directly into a clean, dry vial.
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Add the appropriate volume of deuterated solvent.

Gently vortex or sonicate the vial to ensure complete dissolution.

Transfer the solution to a high-quality 5 mm NMR tube. Ensure the filling height is

appropriate for the spectrometer being used (typically around 4-5 cm).

Cap the NMR tube securely.

Part 2: NMR Data Acquisition
The following experiments should be performed on a modern NMR spectrometer (e.g., 400

MHz or higher) equipped with a probe capable of performing inverse-detected experiments.

Protocol 2: 1D ¹H NMR Acquisition

Purpose: To obtain a high-resolution proton spectrum, revealing chemical shifts,

multiplicities, and integration.

Experiment: Standard ¹H pulse-acquire experiment.

Key Parameters:

Spectral Width: Typically 12-16 ppm, centered around 5-6 ppm.

Acquisition Time: 2-4 seconds to ensure good digital resolution.

Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of the protons.

Number of Scans (ns): 8-16 scans are usually sufficient for a sample of this concentration.

Protocol 3: 1D ¹³C{¹H} NMR Acquisition

Purpose: To obtain a proton-decoupled carbon spectrum, showing the chemical shift of each

unique carbon atom.

Experiment: Standard ¹³C pulse-acquire experiment with proton decoupling.

Key Parameters:
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Spectral Width: Typically 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2-5 seconds.

Number of Scans (ns): 128-1024 scans, depending on the sample concentration and

desired signal-to-noise ratio.

Protocol 4: DEPT-135 Acquisition

Purpose: To differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals)

carbons. Quaternary carbons are not observed.

Experiment: DEPT-135 pulse sequence.

Key Parameters: Similar to the ¹³C{¹H} experiment, but with the appropriate DEPT pulse

sequence selected.

Protocol 5: 2D ¹H-¹³C HSQC Acquisition

Purpose: To identify one-bond correlations between protons and the carbons they are

directly attached to.[6]

Experiment: Edited HSQC with gradient selection (e.g., hsqcedetgpsisp2).

Key Parameters:

¹H Spectral Width (F2): Same as the 1D ¹H experiment.

¹³C Spectral Width (F1): Set to encompass all expected carbon signals (e.g., 0-80 ppm).

Number of Increments (F1): 128-256 increments.

Number of Scans (ns): 2-8 scans per increment.

One-bond coupling constant (¹JCH): Typically set to an average value of 145 Hz.

Protocol 6: 2D ¹H-¹³C HMBC Acquisition
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Purpose: To identify long-range (typically 2 and 3 bond) correlations between protons and

carbons.[7]

Experiment: HMBC with gradient selection (e.g., hmbcgplpndqf).

Key Parameters:

¹H Spectral Width (F2): Same as the 1D ¹H experiment.

¹³C Spectral Width (F1): Same as the HSQC experiment.

Number of Increments (F1): 256-512 increments.

Number of Scans (ns): 4-16 scans per increment.

Long-range coupling constant (ⁿJCH): Optimized for an average value of 8-10 Hz.

Data Processing and Analysis
Acquired data should be processed using appropriate NMR software such as Mnova, NMRium,

or ACD/Labs NMR Software.[8][9][10][11][12]

Fourier Transform: Apply Fourier transformation to both dimensions of the acquired data.

Phasing: Carefully phase the 1D spectra and both dimensions of the 2D spectra.

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

Referencing: Calibrate the chemical shift axis. For samples in CDCl₃, the residual solvent

peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.[13] For

D₂O, an external reference like DSS or TSP is often used, or the residual HDO peak can be

set to approximately 4.79 ppm.[14]

Expected Results and Interpretation
The following table summarizes the expected chemical shifts for 1,3-Propanediol. Note that the

specific values may vary slightly depending on the solvent, concentration, and temperature.[14]

[15]
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Atom
¹H Chemical
Shift (ppm)

¹³C Chemical
Shift (ppm)

Multiplicity
(¹H)

DEPT-135

H1/H3 ~3.67 ~61.3 Triplet Negative

H2 ~1.78 ~36.5 Quintet Negative

OH Variable - Singlet -

Interpretation Workflow:

Acquire 1D ¹H Spectrum

Process and Reference All Spectra

Acquire 1D ¹³C{¹H} & DEPT-135 Spectra Acquire 2D HSQC Spectrum Acquire 2D HMBC Spectrum

Identify Proton Signals in ¹H Spectrum Identify Carbon Signals & Multiplicities (DEPT)

Correlate Protons to Directly Attached Carbons (HSQC)

Confirm Connectivity via 2-3 Bond Correlations (HMBC)

Final Chemical Shift Assignment

Click to download full resolution via product page

Caption: NMR Data Acquisition and Analysis Workflow.
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¹H Spectrum Analysis: The ¹H NMR spectrum will show two main signals in the aliphatic

region (excluding the hydroxyl proton, which is variable and may exchange with residual

water). The protons on C1 and C3 (H1/H3) are chemically equivalent and will appear as a

triplet due to coupling with the two protons on C2. The protons on C2 (H2) will appear as a

quintet due to coupling with the two protons on C1 and the two protons on C3.

¹³C and DEPT-135 Spectra Analysis: The proton-decoupled ¹³C spectrum will show two

signals. The DEPT-135 spectrum will confirm that both signals correspond to CH₂ groups as

they will both be negative. The signal for the isotopically labeled C2 will be significantly more

intense than the C1/C3 signal at natural abundance.

HSQC Analysis: The HSQC spectrum will show two cross-peaks, definitively correlating the

proton and carbon signals.

A cross-peak between the ¹H signal at ~3.67 ppm and the ¹³C signal at ~61.3 ppm assigns

these to H1/H3 and C1/C3, respectively.

A cross-peak between the ¹H signal at ~1.78 ppm and the ¹³C signal at ~36.5 ppm assigns

these to H2 and C2.

HMBC Analysis and Final Assignment: The HMBC spectrum provides the final, unambiguous

confirmation of the structure.

A correlation will be observed between the protons on C1/C3 (~3.67 ppm) and the carbon

at C2 (~36.5 ppm). This is a two-bond correlation.

A correlation will be observed between the protons on C2 (~1.78 ppm) and the carbons at

C1/C3 (~61.3 ppm). This is also a two-bond correlation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://bmrb.io/metabolomics/mol_summary/show_data.php?id=bmse000303
https://www.researchgate.net/figure/3-propanediol-and-3-hydroxypropionate-detection-A-13-C-NMR-of-plasma-extracts-from-a_fig1_349628375
https://www.benchchem.com/product/b1602384/docs#application-note-unambiguous-nmr-chemical-shift-assignment-of-1-3-propanediol-2-c
https://www.benchchem.com/product/b1602384/docs#application-note-unambiguous-nmr-chemical-shift-assignment-of-1-3-propanediol-2-c
https://www.benchchem.com/product/b1602384/docs#application-note-unambiguous-nmr-chemical-shift-assignment-of-1-3-propanediol-2-c
https://www.benchchem.com/product/b1602384/docs#application-note-unambiguous-nmr-chemical-shift-assignment-of-1-3-propanediol-2-c
https://www.benchchem.com/product/b1602384?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602384?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

